molecular formula C13H25NO3 B8485976 N-Boc-piperidin-4-yl-propanol

N-Boc-piperidin-4-yl-propanol

Cat. No.: B8485976
M. Wt: 243.34 g/mol
InChI Key: GDCSPCZJWMQSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-piperidin-4-yl-propanol is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a propanol side chain at the 4-position of the piperidine ring. The Boc group enhances stability during synthetic processes, particularly in peptide and pharmaceutical synthesis, by preventing unwanted side reactions at the amine site . The propanol moiety contributes to solubility in polar solvents and may influence interactions in biological systems. This compound is widely utilized as an intermediate in drug discovery, especially for opioid receptor ligands and sigma receptor modulators .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-5-11(15)10-6-8-14(9-7-10)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3

InChI Key

GDCSPCZJWMQSLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCN(CC1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between N-Boc-piperidin-4-yl-propanol and related piperidine derivatives:

Compound Name Structure Molecular Formula Key Functional Groups Primary Applications
This compound Boc-protected piperidine with 4-propanol chain C13H25NO3 Boc, hydroxyl, tertiary amine Synthetic intermediate, drug discovery
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) Benzyl-piperidine with iodobenzamide at C4 C19H21IN2O Benzyl, iodobenzamide, tertiary amine Sigma-1 receptor ligand
AC 927 (N-phenethylpiperidine oxalate) Phenethyl-substituted piperidine oxalate salt C15H21NO·C2H2O4 Phenethyl, oxalate salt, tertiary amine Opioid receptor studies
1-Benzyl-4-methoxycarbonyl-piperidine Benzyl and methoxycarbonyl substituents at C4 C14H17NO2 Benzyl, ester, tertiary amine Intermediate in carfentanil synthesis
4-(4-Fluorophenyl)-4-hydroxy piperidine Fluorophenyl and hydroxyl groups at C4 C11H12FNO Fluorophenyl, hydroxyl, tertiary amine Pharmaceutical intermediate

Pharmacological and Physicochemical Properties

  • Solubility: this compound’s hydroxyl group increases water solubility compared to non-polar derivatives like 4-IBP or AC 925.
  • Receptor Binding: 4-IBP’s iodobenzamide group confers high affinity for sigma-1 receptors, whereas this compound lacks such targeted substituents . AC 927’s phenethyl group mimics endogenous opioid ligands, enhancing μ-opioid receptor interactions .
  • Toxicity: Limited toxicological data exist for this compound, though its Boc and propanol groups are generally considered low-risk. In contrast, 4-IBP’s iodine content may pose handling hazards .

Research Findings

  • Synthetic Yields: this compound can be synthesized in high yields (>75%) using Boc-protected precursors, outperforming analogs like 1-benzyl-4-phenyliminopiperidine (26–61% yields) .
  • Thermal Stability: The Boc group decomposes at ~150°C, releasing CO2 and tert-butanol, whereas benzyl-protected analogs degrade at lower temperatures .

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